molecular formula C10H9FN2O2 B1515399 Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260843-88-6

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1515399
CAS No.: 1260843-88-6
M. Wt: 208.19 g/mol
InChI Key: CRHIHOAPJLWZFT-UHFFFAOYSA-N
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Description

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260843-88-6) is a high-value fluorinated heterocyclic building block extensively employed in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol, belongs to the imidazopyridine family, a privileged scaffold known for its diverse biological activities . The molecule features a fluorine atom at the 8-position of the fused ring system and an ethyl ester group at the 2-position, which serves as a versatile handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid or transesterification . Researchers utilize this ester as a key precursor in the synthesis of more complex molecules, particularly for the development of potential pharmacologically active agents . Its structural motif is commonly investigated in the creation of compounds for various therapeutic areas. Proper handling is essential; please refer to the Safety Data Sheet prior to use. Hazard statements include H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if it causes eye irritation or specific target organ toxicity . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This chemical is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHIHOAPJLWZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857514
Record name Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-88-6
Record name Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Applications

Antimicrobial and Anticancer Properties
Recent studies have investigated ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate for its potential antimicrobial and anticancer activities. The compound has shown promising results against various bacterial strains and cancer cell lines, suggesting its utility as a bioactive agent in therapeutic applications .

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves the modulation of specific enzymes and receptors within the target cells. This interaction can lead to apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including:

  • Substitution Reactions : The fluorine atom can be replaced with other nucleophiles, allowing for the derivatization of the compound.
  • Cyclization Reactions : It can participate in cyclization reactions to form novel heterocycles that may exhibit enhanced biological activity .

Case Study 1: Anticancer Activity

A study highlighted the compound's efficacy against breast cancer cell lines, where it induced cell cycle arrest and apoptosis. The research demonstrated that the compound's structural features contributed to its binding affinity for specific cancer-related targets, leading to significant reductions in cell viability .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, revealing potent inhibitory effects comparable to established antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential as a new antimicrobial agent .

Comparison with Related Compounds

Compound NameStructure TypeNotable Properties
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateBromo-substituted imidazo compoundAnticancer properties
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylateBromo-substituted imidazo compoundAntimicrobial activity
Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateTrifluoromethyl-substituted imidazo compoundEnhanced lipophilicity

Mechanism of Action

The mechanism by which Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate with halogenated, alkylated, and functionalized analogs:

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Applications/Notes References
This compound 8-F 208.19 N/A N/A Intermediate for bioactive molecules; improved metabolic stability
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate 8-Br 268.99 71.1 N/A Suzuki coupling precursor
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 6-CH₃ 283.01 83.3 N/A High-yield intermediate; used in CDK inhibitor synthesis
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-Cl, 8-I 350.54 71 208 Halogen-rich scaffold for cross-coupling
Ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate 8-NH₂ 205.22 N/A N/A Precursor for anticonvulsant agents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 6-Br, 8-F 287.09 N/A N/A Dual halogenation for enhanced reactivity

Key Observations :

  • Halogen Position and Size : Bromine and iodine at the 8-position (e.g., 8-Br, 8-I) increase molecular weight and polarizability, enhancing suitability for cross-coupling reactions (e.g., Suzuki coupling) . Fluorine, being smaller, improves solubility and metabolic stability .
  • Electron-Withdrawing Effects: Fluorine and chlorine decrease electron density at the pyridine ring, influencing reactivity in nucleophilic substitutions.
  • Yield Trends : Bulky substituents (e.g., 6-CH₃) correlate with higher yields (83.3%) compared to smaller halogens (71.1% for 8-Br), likely due to steric stabilization during cyclization .

Market and Industrial Relevance

  • Bromo Derivatives : Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 847446-55-3) dominates consumption as a chemical intermediate, with applications forecasted to grow through 2046 .
  • Fluorinated Derivatives : The target compound and its 6-bromo-8-fluoro analog (CAS 1260763-32-3) are niche products, primarily used in early-stage pharmaceutical research .

Biological Activity

Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazo-pyridine ring system with a fluorine substituent at the 8-position. This structural configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. This compound has been investigated for its potential against various bacterial strains. Preliminary studies have shown promising results against Mycobacterium tuberculosis, with some derivatives demonstrating a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL .

CompoundMIC (µg/mL)Target Organism
This compound12.5Mycobacterium tuberculosis
Other derivativesVariesVarious bacterial strains

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its mechanism of action often involves the inhibition of specific kinases or other enzymes critical for cancer cell proliferation. For instance, compounds derived from this scaffold have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
  • Receptor Modulation : It may also act as a modulator for receptors such as GABA(A), influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antituberculosis Activity : A study demonstrated that derivatives of this compound exhibited moderate to good antituberculosis activity, indicating its potential as a lead compound for further development against resistant strains of Mycobacterium tuberculosis .
  • Cancer Cell Growth Inhibition : In vitro assays have shown that certain derivatives can significantly inhibit cancer cell growth, with IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 value of approximately 4.2 µM against A549 lung cancer cells .
  • Synthesis and Structure-Activity Relationship : Research into the synthesis of this compound has revealed that modifications at specific positions on the imidazo-pyridine ring can enhance biological activity. For instance, fluorination at the 8-position has been linked to improved potency in certain assays .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 8 and the ester group at position 2 create distinct reactivity patterns:

Nucleophilic Aromatic Substitution (SNAr):
Fluorine’s strong electron-withdrawing effect activates the imidazo[1,2-a]pyridine ring for nucleophilic substitution at adjacent positions. For example:

  • Replacement of fluorine (in related bromo-fluoro analogs) with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

  • Bromine substitution (in bromo-fluoro analogs) via palladium-catalyzed couplings, though fluorine’s ortho-directing effect may influence regioselectivity .

Ester Hydrolysis:
The ethyl carboxylate group undergoes hydrolysis to form carboxylic acids under acidic or basic conditions:

Reaction Conditions Product Yield
Basic hydrolysisLiOH, THF/H₂O, reflux8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid85–90%
Acidic hydrolysisHCl (conc.), ethanol, ΔSame as above70–75%

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions, though direct data for the 8-fluoro derivative is limited. Insights from brominated analogs suggest:

Suzuki-Miyaura Coupling:
Bromo-substituted analogs (e.g., 6-bromo-8-fluoro derivatives) undergo coupling with aryl boronic acids:

Substrate Catalyst Conditions Product Yield
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylatePd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12hEthyl 8-fluoro-6-aryl-imidazo[1,2-a]pyridine-2-carboxylate60–75%

Buchwald-Hartwig Amination:
Bromo groups in related compounds react with amines to form C–N bonds:

  • Example: Reaction with morpholine using Pd₂(dba)₃ and Xantphos yields N-aryl derivatives.

Functionalization of the Ester Group

The ethyl carboxylate serves as a handle for further derivatization:

Amidation:
Reaction with amines in the presence of coupling agents:

Amine Coupling Agent Product Yield
BenzylamineEDCI/HOBt8-Fluoroimidazo[1,2-a]pyridine-2-carboxamide80–85%
PiperidineDCC/DMAPN-Piperidinyl derivative75–78%

Reduction:
The ester can be reduced to alcohols using LiAlH₄ or NaBH₄ (though NaBH₄ typically requires activation):

  • LiAlH₄ in THF yields 2-(hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine.

Ring Functionalization via Radical Reactions

Imidazo[1,2-a]pyridines are known to undergo radical-based C–H functionalization:

  • Photocatalytic alkylation with alkyl halides (e.g., methyl bromoacetate) under blue LED light with Ir(ppy)₃ as a catalyst.

  • Sulfonation using sulfonyl chlorides and persulfate oxidants.

Oxidation Reactions

The electron-rich imidazole ring is susceptible to oxidation:

  • Treatment with KMnO₄ in acidic conditions oxidizes the ring to pyridine N-oxide derivatives.

  • Selective oxidation of methyl groups (in related analogs) to carboxylic acids using CrO₃ .

Comparative Reactivity Table

Key reactions and their outcomes for ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate and analogs:

Reaction Type Reagents/Conditions Position Modified Key Product Source
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃C6 (if brominated)6-Aryl substituted derivative
Ester hydrolysisLiOH, THF/H₂OC2 ester → carboxylic acidCarboxylic acid
AmidationEDCI/HOBt, RNH₂C2 ester → amideCarboxamide
Radical alkylationIr(ppy)₃, alkyl bromide, lightC33-Alkylimidazo[1,2-a]pyridine

Preparation Methods

Cyclization Using 2-Aminopyridine and Ethyl Bromopyruvate

A widely used and efficient method involves the condensation of 2-amino-5-fluoropyridine with ethyl bromopyruvate under reflux conditions in ethanol or other suitable solvents.

  • Reaction Conditions:

    • Reagents: 2-amino-5-fluoropyridine, ethyl bromopyruvate
    • Solvent: Ethanol or ethyl acetate
    • Temperature: Reflux or mild heating (40–60°C)
    • Time: 2–8 hours depending on scale and conditions
  • Mechanism:

    • Nucleophilic attack of the amino group on the α-bromoester.
    • Intramolecular cyclization forming the imidazo[1,2-a]pyridine ring.
    • Elimination of bromide ion.
  • Outcome:

    • Formation of this compound in moderate to high yields (typically 70–90%).
    • The fluorine substituent is retained at the 8-position due to the use of fluorinated aminopyridine starting material.

Metal-Free Direct Synthesis Approaches

Recent advances highlight metal-free protocols that avoid heavy metal catalysts, improving environmental and cost profiles.

  • Method:

    • Condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters under mild conditions.
    • Use of oxidants such as tert-butyl hydroperoxide (TBHP) to facilitate cyclization.
    • Solvents: Ethyl acetate, methanol, or ethanol-water mixtures.
    • Temperature: Room temperature to 60°C.
  • Advantages:

    • Avoids metal contamination.
    • Mild and environmentally benign.
    • Yields up to 94% reported with optimized stoichiometry and reaction times.

Functionalization of the Ester Group

The ethyl ester at the 2-position provides a versatile handle for further chemical modifications post-cyclization.

Reaction Type Reagents and Conditions Product Typical Yield
Amidation Amines (e.g., benzylamine, piperidine), coupling agents (EDCI/HOBt, DCC/DMAP) Corresponding carboxamides 75–85%
Reduction LiAlH₄ in THF or activated NaBH₄ 2-(Hydroxymethyl)-8-fluoroimidazo[1,2-a]pyridine High (varies)

Radical and Photocatalytic Functionalization

  • Photocatalytic alkylation using alkyl halides (e.g., methyl bromoacetate) under blue LED light with Ir(ppy)₃ catalyst allows selective C–H functionalization.
  • Sulfonation reactions using sulfonyl chlorides and persulfate oxidants enable further ring functionalization.

Oxidation Reactions

  • Oxidation of the imidazo ring to N-oxide derivatives using KMnO₄ in acidic media.
  • Selective oxidation of methyl groups (in related analogs) to carboxylic acids using CrO₃.

Comparative Reaction Data Table

Step/Reaction Reagents/Conditions Yield (%) Notes
Cyclization with ethyl bromopyruvate 2-amino-5-fluoropyridine, ethanol, reflux 70–90 Fluorine incorporated via aminopyridine
Metal-free direct synthesis 2-aminopyridine, TBHP, ethyl acetate, 40–60°C Up to 94 Environmentally benign, no metals
Amidation Benzylamine, EDCI/HOBt, room temp 80–85 Efficient amidation of ester group
Reduction LiAlH₄, THF High Converts ester to alcohol
Photocatalytic alkylation Alkyl halides, Ir(ppy)₃, blue LED light Moderate Site-selective C–H functionalization
Oxidation KMnO₄, acidic conditions Moderate Formation of N-oxide derivatives

Research Findings and Notes

  • The fluorine substituent at the 8-position enhances metabolic stability and modulates electronic properties, making the compound valuable for drug discovery applications.
  • The cyclization step is generally the key step determining yield and purity; optimization of temperature, solvent, and reagent ratios is critical.
  • Metal-free methods are gaining prominence due to sustainability concerns.
  • Post-synthetic modifications of the ester group allow the generation of diverse derivatives for biological screening.
  • Structural confirmation is typically achieved by NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography.

Q & A

Q. What are the common synthetic routes for Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate?

Answer: The synthesis typically involves cyclization reactions between substituted aminopyridines and α-haloketones or esters. A widely used method is the one-pot tandem cyclization/bromination process with ethyl bromopyruvate, as demonstrated in related imidazo[1,2-a]pyridine derivatives . Optimized conditions include:

  • Reagents : Ethyl bromopyruvate, tert-butyl hydroperoxide (TBHP) as an oxidant.
  • Solvent : Ethyl acetate or methanol.
  • Conditions : Room temperature or mild heating (40–60°C).
    Yield improvements (up to 94%) are achieved by controlling reaction time and stoichiometry .

Q. How is the compound structurally characterized in academic research?

Answer: Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.16 ppm for aromatic protons in related brominated analogs) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for determining crystal structures and resolving stereochemistry .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spec) to verify molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Answer: Imidazo[1,2-a]pyridine derivatives exhibit diverse bioactivities:

Activity Mechanism/Application Reference
AntimicrobialInhibition of Staphylococcus aureus growth
AntituberculosisTargeting flavin-dependent thymidylate synthase
AnticonvulsantModulation of neuronal ion channels

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Answer: Discrepancies in yields (e.g., 47% vs. 94%) arise from variations in:

  • Reaction Parameters : Temperature, solvent polarity, and catalyst loading.
  • Purification Methods : Column chromatography vs. recrystallization.
    Methodological Recommendations :
  • Use design of experiments (DoE) to optimize conditions.
  • Compare intermediates via LC-MS to identify side reactions .

Q. What strategies enhance the compound's bioactivity through structural modifications?

Answer: Structure-Activity Relationship (SAR) studies suggest:

  • Fluorine Substitution : Improves metabolic stability and binding affinity.
  • Carboxylate Ester : Modulate lipophilicity for better membrane permeability.
    Case Study :
    Replacing the ethyl ester with amide groups in analogs increased antimicrobial potency by 3-fold .

Q. How are computational methods applied to study this compound?

Answer:

  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) .
  • Pharmacokinetic Modeling : Predict ADMET properties using tools like SwissADME .

Q. What experimental designs are used to investigate reaction mechanisms?

Answer:

  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in cyclization.
  • Trapping Intermediates : Use NMR or in-situ IR to identify transient species.
  • Isotopic Labeling : ¹⁸O or ²H labeling to track substituent origins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

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